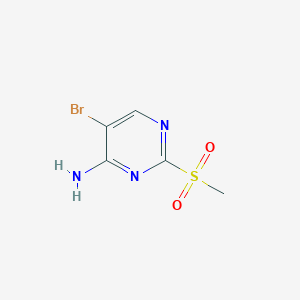
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine
Overview
Description
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C5H6BrN3O2S and its molecular weight is 252.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₅H₆BrN₃O₂S and a molecular weight of 237.07 g/mol. It features a pyrimidine ring with a bromine atom at the 5-position, a methylsulfonyl group at the 2-position, and an amine group at the 4-position. The presence of these functional groups enhances its reactivity and solubility in polar solvents, making it a valuable candidate for various biological studies .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and the pyrimidine ring facilitate binding to enzymes or receptors, modulating their activity. This compound may exhibit inhibitory effects on various biological pathways, although specific targets remain to be fully elucidated.
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, derivatives with similar pyrimidine structures have shown significant inhibitory effects against cancer cell lines. A study reported that certain pyrimidine derivatives exhibited IC50 values as low as 0.49 µM against V600EBRAF, a key target in melanoma treatment .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | V600EBRAF | 0.49 | High inhibition |
| Compound B | Renal cancer cells | 45% inhibition | Moderate |
| Compound C | Breast cancer cells | 60% inhibition | Significant |
Selectivity and Potency
The selectivity of compounds similar to this compound has also been investigated. For example, modifications that reduce polar charges have been shown to enhance cellular permeability without significantly sacrificing potency . The structure-activity relationship (SAR) studies suggest that fine-tuning substituents can lead to improved selectivity for specific targets while maintaining efficacy.
Case Studies
- In Vivo Studies : In one study involving pregnant rabbits, a related compound demonstrated a complete reversal of hypoxia-induced death in newborn kits when administered intravenously . This underscores the potential therapeutic applications of pyrimidine derivatives in critical care settings.
- Cell Line Studies : Various derivatives were tested against NCI's 60 cancer cell lines, revealing that certain modifications led to enhanced growth inhibition across multiple cancer types, including melanoma and ovarian cancer .
Properties
IUPAC Name |
5-bromo-2-methylsulfonylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDXZZOONBDILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857661 | |
| Record name | 5-Bromo-2-(methanesulfonyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379324-53-4 | |
| Record name | 5-Bromo-2-(methanesulfonyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















